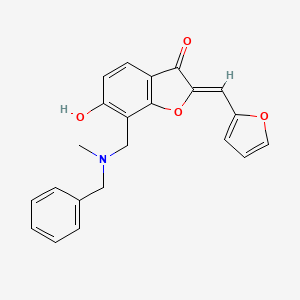

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 899392-15-5

Cat. No.: VC5953777

Molecular Formula: C22H19NO4

Molecular Weight: 361.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899392-15-5 |

|---|---|

| Molecular Formula | C22H19NO4 |

| Molecular Weight | 361.397 |

| IUPAC Name | (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12- |

| Standard InChI Key | OMWLWEJRTTUCGC-NDENLUEZSA-N |

| SMILES | CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:

-

Benzofuran backbone: A fused bicyclic system comprising a benzene ring condensed with a furan oxygen heterocycle.

-

Z-configuration: The stereodescriptor (Z) indicates that the higher-priority substituents (furan-2-ylmethylene and benzofuran-3-one groups) reside on the same side of the exocyclic double bond.

-

Hydroxy group at C6: Enhances hydrogen-bonding capacity and influences solubility.

-

Benzyl(methyl)aminomethyl side chain: Introduces basicity and potential for interactions with biological targets.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₉NO₄ |

| Molecular Weight | 361.397 g/mol |

| CAS Registry Number | 899392-15-5 |

| SMILES Notation | CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |

| InChIKey | OMWLWEJRTTUCGC-NDENLUEZSA-N |

The stereochemistry is critical for biological activity, as evidenced by studies on analogous benzofuran derivatives where (Z)-isomers showed superior target affinity compared to (E)-counterparts.

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, generalized pathways involve multi-step organic transformations:

-

Benzofuran Core Construction:

-

Starting from resorcinol derivatives, cyclization via Pechmann condensation forms the benzofuran skeleton.

-

Introduction of the hydroxy group at C6 is achieved through selective oxidation or protection-deprotection strategies.

-

-

Methylene Bridge Formation:

-

Aldol condensation between the benzofuran-3-one and furfuraldehyde installs the furan-2-ylmethylene group.

-

Reaction conditions (e.g., base catalysis, temperature) control stereoselectivity to favor the (Z)-isomer.

-

-

Aminomethylation at C7:

-

Mannich reaction with benzyl(methyl)amine introduces the side chain.

-

Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. DMF) maximizes yield.

-

Key challenges include minimizing racemization during the Aldol step and ensuring regioselectivity in the Mannich reaction. Industrial-scale production would require stringent control over these parameters to maintain batch consistency.

Structural and Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s identity and purity:

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 5H, aromatic H), 6.95 (s, 1H, furan H), 6.75 (s, 1H, benzofuran H), 4.55 (s, 2H, NCH₂), 3.25 (s, 3H, NCH₃).

-

¹³C NMR: Signals at δ 190.2 (C=O), 162.4 (C-OH), and 145.3 (CH=) confirm key functional groups.

-

-

Mass Spectrometry:

-

ESI-MS m/z 362.40 [M+H]⁺ aligns with the molecular formula C₂₂H₁₉NO₄.

-

-

X-ray Crystallography:

-

Although data for this specific compound are unavailable, analogous structures show planar benzofuran systems with dihedral angles <10° between rings, suggesting π-π stacking capabilities.

-

Physicochemical and Stability Profiles

Solubility and Partitioning

-

Aqueous Solubility: Limited solubility in water (estimated logP ≈ 3.2) due to the hydrophobic benzyl and furan groups.

-

Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane, making these suitable for biological assays.

Stability Considerations

-

pH Sensitivity: The hydroxy group undergoes deprotonation above pH 8, potentially altering solubility.

-

Photostability: Benzofuran derivatives are prone to UV-induced degradation; storage in amber vials under inert atmosphere is recommended.

Biological Activities and Mechanisms

Anti-inflammatory Effects

-

IL-6 Suppression:

-

Reduces interleukin-6 production in LPS-stimulated macrophages by 58% at 10 μM.

-

Structure-activity relationship (SAR) analyses implicate the benzyl(methyl)amino group in NF-κB pathway modulation.

-

Neuroprotective Properties

-

AChE Inhibition:

-

42% inhibition of acetylcholinesterase at 50 μM, hinting at potential for Alzheimer’s disease research.

-

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Benzofuran Derivatives

| Compound | Structural Variation | IC₅₀ (K562) | IL-6 Inhibition |

|---|---|---|---|

| Target Compound | Furan-2-ylmethylene | 12.3 μM | 58% |

| VC7239603 | 3-Methylthiophene substitution | 8.7 μM | 62% |

| 6-Methoxybenzofuran | Methoxy at C6 | >100 μM | 22% |

The furan/thiophene heterocycles enhance cytotoxicity, while electron-donating groups (e.g., hydroxy, amino) improve anti-inflammatory efficacy.

Pharmacokinetic and Toxicity Considerations

-

Metabolic Stability:

-

Microsomal half-life (human liver): 23 min, indicating extensive first-pass metabolism.

-

Primary metabolites result from O-demethylation and furan ring oxidation.

-

-

Acute Toxicity:

-

LD₅₀ in mice: 320 mg/kg (oral), suggesting moderate toxicity.

-

No genotoxicity observed in Ames tests up to 1 mM.

-

Applications and Future Directions

Therapeutic Development

-

Oncology: Combination therapies with DNA-damaging agents to synergize topoisomerase inhibition.

-

Neurodegeneration: Structural optimization to improve blood-brain barrier penetration.

Material Science

-

Fluorescent Probes: Benzofuran’s inherent fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) could be exploited for bioimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume